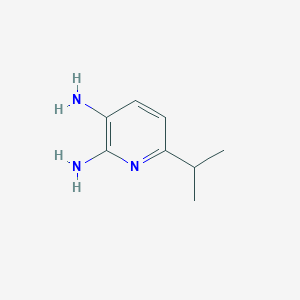
6-Isopropylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropylpyridine-2,3-diamine typically involves the nitration of pyridine derivatives followed by reduction . One common method includes the nitration of pyridine with nitric acid in the presence of trifluoroacetic anhydride, yielding nitropyridine derivatives . These nitropyridine derivatives can then be reduced using catalytic hydrogenation (e.g., using palladium on carbon as a catalyst) to obtain the desired diamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production . The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Isopropylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
6-Isopropylpyridine-2,3-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Isopropylpyridine-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins . The compound may also act as an inhibitor of specific enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Pyridinediamine: Lacks the isopropyl group, making it less hydrophobic and potentially less reactive in certain contexts.
6-Methylpyridine-2,3-diamine: Similar structure but with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
Uniqueness
6-Isopropylpyridine-2,3-diamine is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and may influence its binding affinity and reactivity compared to other pyridine diamines . This structural feature can make it more suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
6-propan-2-ylpyridine-2,3-diamine |
InChI |
InChI=1S/C8H13N3/c1-5(2)7-4-3-6(9)8(10)11-7/h3-5H,9H2,1-2H3,(H2,10,11) |
InChI Key |
WFHZWBPYSWPMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol](/img/structure/B14858887.png)
![7-bromo-5-methoxy-4'-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2'-[1,3]dioxolane]-9(3a1H)-carbaldehyde](/img/structure/B14858891.png)
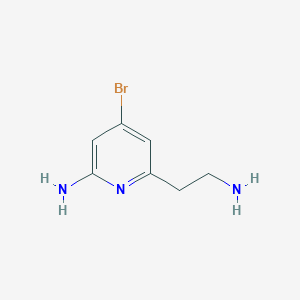
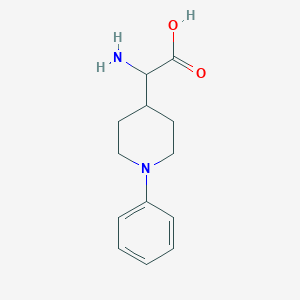
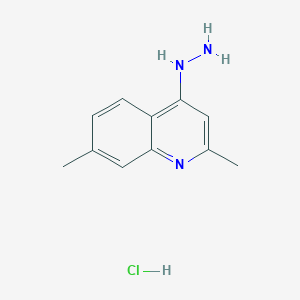
![N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide](/img/structure/B14858916.png)
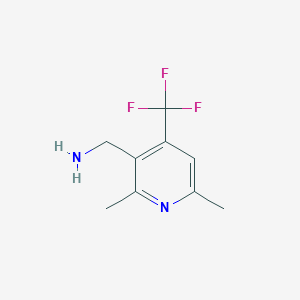
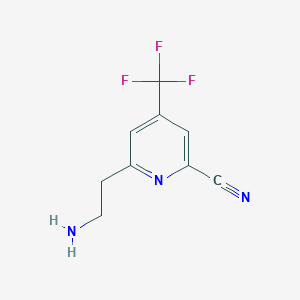
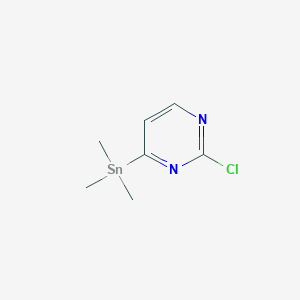
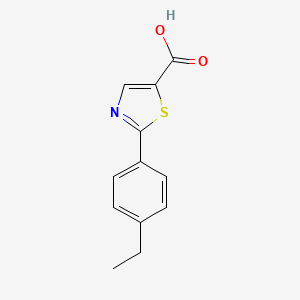
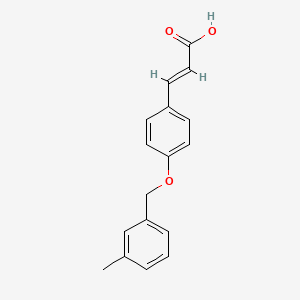
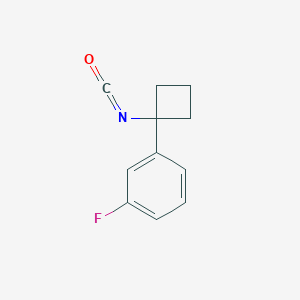
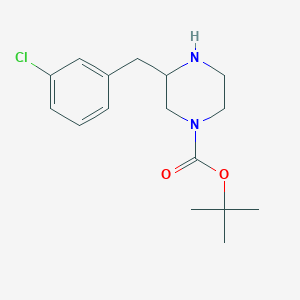
![1-[(2,6-dichlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride](/img/structure/B14858963.png)
